Kusunokinin

Overview

Description

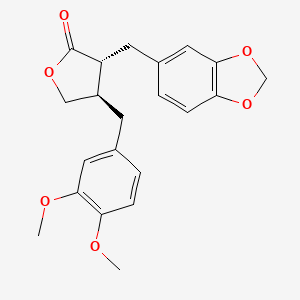

Kusunokinin is a lignan compound that has garnered significant attention due to its potential therapeutic properties. It is primarily isolated from the plant Piper nigrum, commonly known as black pepper. This compound has been studied for its anticancer, antioxidant, and anti-inflammatory properties, making it a compound of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Kusunokinin primarily targets AKR1B1 , an oxidative stress and cancer migration protein . It also binds to HER2 with low affinity . These proteins play crucial roles in cell growth, proliferation, and migration, making them important targets for anticancer therapies.

Mode of Action

This compound interacts with its targets, leading to significant changes in cell behavior. It binds to AKR1B1, inhibiting aldose reductase activity . This interaction is stronger than trans-(±)-arctiin but weaker than known AKR1B1 inhibitors zopolrestat and epalrestat . This compound also binds to HER2, albeit with lower affinity .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates AKR1B1 and its downstream proteins, including PKC-δ, NF-κB, AKT, Nrf2, COX2, Twist2, and N-cadherin, and upregulates E-cadherin . These proteins are involved in various cellular processes, including oxidative stress response and cell migration.

Result of Action

This compound exhibits cytotoxic effects on cancer cells, significantly stronger than known AKR1B1 inhibitors . It also inhibits cell proliferation and induces apoptosis . Furthermore, it leads to the attenuation of cellular oxidative stress and the aggressiveness of breast cancer cell migration .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to stabilize AKR1B1 on SKOV3 and Hs578T cells after being heated at 60 and 75 °C, respectively . More research is needed to fully understand how other environmental factors might influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Kusunokinin plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. This compound has been shown to bind to the colony-stimulating factor 1 receptor (CSF1R), a protein involved in cell growth and proliferation. This binding inhibits the activity of CSF1R, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound interacts with heat shock protein 90 alpha (HSP90α), phosphoinositide 3-kinase (PI3K), and aldose reductase (AKR1B1), further contributing to its anticancer effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. For instance, in breast cancer cells, this compound downregulates the expression of topoisomerase II, cyclin D1, and cyclin-dependent kinase 1 (CDK1), while upregulating pro-apoptotic proteins such as Bax and p53-upregulated modulator of apoptosis (PUMA) . These changes lead to reduced cell growth and increased cell death. This compound also affects cell signaling pathways, including the PI3K/AKT and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to CSF1R, inhibiting its activity and preventing downstream signaling that promotes cell proliferation . It also binds to HSP90α, disrupting its chaperone function and leading to the degradation of client proteins involved in cancer progression . Additionally, this compound inhibits PI3K, reducing the activation of the AKT pathway and promoting apoptosis . These molecular interactions collectively contribute to the anticancer effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its activity over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate inhibition of cell proliferation and induction of apoptosis, while long-term exposure results in sustained cell cycle arrest and increased cell death . Studies have also shown that this compound can degrade over time, potentially reducing its efficacy in long-term treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose below which this compound is safe and effective, while doses above this threshold can lead to toxic effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in the oxidation of this compound, while conjugation reactions involving glucuronidation and sulfation facilitate its excretion . This compound also affects metabolic flux, altering the levels of metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it binds to proteins such as albumin, facilitating its distribution to various cellular compartments . This compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes. This compound can also localize to the nucleus, where it affects gene expression and DNA replication . Post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing this compound to specific subcellular compartments, enhancing its therapeutic potential .

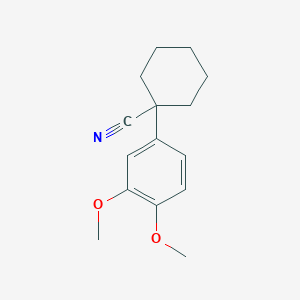

Preparation Methods

Synthetic Routes and Reaction Conditions: Kusunokinin can be synthesized through several methods, including the use of starting materials such as sesamol and vanillin. The synthetic route typically involves the formation of a dibenzylbutyrolactone skeleton through a series of reactions, including condensation, cyclization, and reduction. One common method involves the condensation of sesamol with vanillin in the presence of a base, followed by cyclization and reduction to yield this compound.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Piper nigrum using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: Kusunokinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can yield dihydrothis compound and other reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrothis compound and other reduced forms.

Substitution: Alkylated and acylated derivatives of this compound.

Scientific Research Applications

Kusunokinin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds.

Biology: Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, colon, and ovarian cancer cells

Medicine: this compound has potential therapeutic applications in the treatment of cancer, inflammation, and oxidative stress-related diseases

Industry: this compound is being explored for its potential use in the development of natural antioxidants and anti-inflammatory agents for pharmaceutical and cosmetic industries.

Comparison with Similar Compounds

Kusunokinin is unique compared to other similar lignan compounds due to its specific molecular targets and pathways. Some similar compounds include:

Arctigenin: Another lignan compound with anticancer and anti-inflammatory properties.

Sesamin: A lignan found in sesame seeds with antioxidant and anti-inflammatory properties.

Pinoresinol: A lignan with antioxidant and anticancer properties.

This compound’s unique combination of molecular targets and pathways makes it a promising compound for further research and development in various scientific fields.

Properties

IUPAC Name |

(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVKKQBBEVGIKN-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C=C3)OCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)